molecular formula C4H6O2 B12405180 Cyclopropanecarboxylic acid-d4

Cyclopropanecarboxylic acid-d4

Cat. No.: B12405180
M. Wt: 90.11 g/mol
InChI Key: YMGUBTXCNDTFJI-LNLMKGTHSA-N
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Description

Cyclopropanecarboxylic acid-d4 is a deuterium-labeled derivative of cyclopropanecarboxylic acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer in various chemical and biological studies due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanecarboxylic acid-d4 typically involves the deuteration of cyclopropanecarboxylic acid. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. Another approach involves the use of deuterated reagents in the cyclopropanation reactions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to ensure maximum incorporation of deuterium atoms. The final product is then purified using techniques such as distillation and crystallization to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclopropanecarboxylic acid-d4 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid-d4 involves its incorporation into chemical and biological systems where it acts as a tracer. The deuterium atoms provide a distinct signal in spectroscopic analyses, allowing researchers to track the movement and transformation of the compound. This helps in elucidating reaction mechanisms, metabolic pathways, and the interaction of drugs with their targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanecarboxylic acid-d4 is unique due to its multiple deuterium atoms, providing a stronger and more distinct signal in spectroscopic analyses compared to single-deuterium compounds. This makes it particularly valuable in studies requiring high sensitivity and precision .

Properties

Molecular Formula

C4H6O2

Molecular Weight

90.11 g/mol

IUPAC Name

2,2,3,3-tetradeuteriocyclopropane-1-carboxylic acid

InChI

InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/i1D2,2D2

InChI Key

YMGUBTXCNDTFJI-LNLMKGTHSA-N

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])C(=O)O)[2H]

Canonical SMILES

C1CC1C(=O)O

Origin of Product

United States

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